(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Description
(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18ClN3OS2 and its molecular weight is 355.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to a range of downstream effects. These include relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .
Pharmacokinetics
As an inhaled treatment, it can be inferred that the compound is likely to have good bioavailability in the lungs .
Result of Action
The molecular and cellular effects of Ohtuvayre’s action include bronchodilation, which helps to improve airflow in patients with chronic obstructive pulmonary disease (COPD), and anti-inflammatory effects, which help to reduce inflammation in the airways .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS2/c1-18-9-6-17-15(18)21-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)22-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCFXJXCQLOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.